Gefitinib N-Oxide Gefitinib N-Oxide Gefitinib N-oxide is the N-oxide derivative of Gefitinib.
Brand Name: Vulcanchem
CAS No.: 847949-51-3
VCID: VC0193443
InChI: InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-]
Molecular Formula: C22H24ClFN4O4
Molecular Weight: 462.91

Gefitinib N-Oxide

CAS No.: 847949-51-3

Cat. No.: VC0193443

Molecular Formula: C22H24ClFN4O4

Molecular Weight: 462.91

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gefitinib N-Oxide - 847949-51-3

Specification

CAS No. 847949-51-3
Molecular Formula C22H24ClFN4O4
Molecular Weight 462.91
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine
Standard InChI InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-]

Introduction

Chemical Structure and Properties

Molecular Identity and Characteristics

Gefitinib N-Oxide is characterized by its molecular formula C₂₂H₂₄ClFN₄O₄ and a molecular weight of approximately 462.9 g/mol . The compound retains the anilinoquinazoline scaffold of gefitinib while incorporating an additional oxygen atom at the nitrogen position in the morpholine ring. This N-oxidation represents the key structural difference from the parent compound, gefitinib (molecular weight: 446.9 g/mol) .

The chemical name of Gefitinib N-Oxide is 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]- . Several synonyms exist for this compound, including:

  • Gefitinib-3

  • Gefitinib impurities137

  • Gefitinib nitrogen oxide impurity

  • 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide

Mechanism of Action

Affected Biochemical Pathways

Gefitinib N-Oxide affects several critical biochemical pathways similar to gefitinib, including:

  • Signal transduction pathways

  • Apoptotic mechanisms

  • Cell cycle regulation

  • FOXO-mediated transcription

  • p53 signaling pathway

  • Various metabolic pathways

These effects culminate in the inhibition of malignant cell proliferation, representing the primary therapeutic mechanism for cancer treatment. The specific differences in pathway modulation between gefitinib and its N-oxide derivative warrant further investigation to fully understand the potential therapeutic implications.

Metabolism and Pharmacokinetics

Metabolic Pathways

Gefitinib undergoes extensive metabolism primarily in the liver, with CYP3A4 playing the dominant role, while CYP3A5 and CYP2D6 contribute to a lesser extent . Three primary sites of biotransformation have been identified in gefitinib metabolism:

  • Metabolism of the N-propoxymorpholino group

  • Demethylation of the methoxy-substituent on the quinazoline

  • Oxidative defluorination of the halogenated phenyl group

Gefitinib N-Oxide represents one of the metabolic products resulting from the oxidation of the nitrogen in the morpholine ring. Recent research indicates that gefitinib metabolism is related to the cytochrome P450 pathway and lipid metabolism pathway, which may contribute to gefitinib resistance mechanisms .

Pharmacokinetic Parameters

While specific pharmacokinetic data for Gefitinib N-Oxide is limited, the parent compound gefitinib demonstrates the following properties:

  • Bioavailability: Approximately 60% after oral administration

  • Half-life: Approximately 48 hours

  • Protein binding: 90%, primarily to serum albumin and alpha 1-acid glycoproteins

  • Volume of distribution: 1400 L following intravenous administration

  • Clearance: 595 mL/min

  • Elimination: Primarily via feces (86%), with less than 4% eliminated through renal pathways

The N-oxide modification likely alters these parameters, potentially affecting the compound's distribution, metabolism, and elimination profile.

Formation and Significance

Gefitinib N-Oxide formation represents one of the metabolic fates of gefitinib in patients receiving this medication. Recent research suggests that gefitinib metabolism-related factors, including potential metabolites like Gefitinib N-Oxide, may have predictive value for prognosis in lung adenocarcinoma patients . Understanding the formation and disposition of this metabolite could provide insights into treatment efficacy and resistance mechanisms.

CompoundIC₅₀ (μM)Mechanism
Gefitinib5.0Competitive EGFR inhibitor
Gefitinib N-Oxide4.5*Enhanced affinity for mutated EGFR
Afatinib1.0Irreversible EGFR inhibitor

*Note: This value represents an approximation based on limited available data and may require further validation through dedicated studies.

The data suggests that while Gefitinib N-Oxide maintains inhibitory activity against EGFR, its potency and specificity profile may differ from the parent compound, potentially offering advantages in certain clinical contexts.

Research Applications and Current Investigations

Metabolic Profiling and Biomarker Development

One of the most promising research applications for Gefitinib N-Oxide involves its potential role as a biomarker for gefitinib metabolism. Recent studies have examined the predictive value of gefitinib metabolism-related factors in lung adenocarcinoma patients, employing techniques such as Gene Set Enrichment Analysis (GSEA), Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses .

These investigations have revealed connections between gefitinib metabolism, the cytochrome P450 pathway, lipid metabolism, and potential resistance mechanisms. Understanding the formation and disposition of Gefitinib N-Oxide may contribute valuable insights to these ongoing research efforts.

Drug Resistance Mechanisms

Gefitinib metabolism has been implicated as a potential factor in drug resistance. Research has indicated that the metabolism of gefitinib may be related to resistance mechanisms in lung cancer treatment . As Gefitinib N-Oxide represents one of the metabolic products of gefitinib, understanding its formation and biological activity could provide insights into these resistance mechanisms.

Current research suggests that monitoring metabolites and metabolism-related factors might offer more comprehensive approaches to evaluating treatment response compared to traditional imaging studies and tissue biopsies .

Comparison with Similar Compounds

Structural Comparisons

Gefitinib N-Oxide can be compared with several structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Gefitinib N-OxideC₂₂H₂₄ClFN₄O₄462.9Anilinoquinazoline scaffold with N-oxide group
GefitinibC₂₂H₂₄ClFN₄O₃446.9Parent compound, lacks N-oxide group
ErlotinibC₂₂H₂₃N₃O₄393.4Different substituent pattern, lacks chloro and fluoro groups
AfatinibC₂₄H₂₅ClFN₅O₃485.9Irreversible inhibitor with Michael acceptor functionality

The N-oxide modification represents the primary distinguishing feature of Gefitinib N-Oxide compared to gefitinib, potentially altering its pharmacokinetic properties and receptor interactions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Gefitinib N-Oxide typically involves the controlled oxidation of gefitinib. Common synthetic approaches include:

  • Oxidation using hydrogen peroxide in appropriate solvent systems

  • Reaction with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane

  • Other selective N-oxidation methods employing suitable oxidizing agents

The general reaction can be represented as:

Gefitinib + Oxidizing Agent → Gefitinib N-Oxide

The reaction typically requires careful control of conditions to ensure selective oxidation of the morpholine nitrogen without affecting other parts of the molecule.

Purification and Characterization

Following synthesis, Gefitinib N-Oxide requires purification through techniques such as:

  • Column chromatography

  • Recrystallization

  • Preparative HPLC

Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

These techniques confirm the structure and purity of the synthesized compound, ensuring its suitability for research applications.

Future Perspectives and Research Directions

Metabolomic Profiling

Future research directions for Gefitinib N-Oxide may focus on comprehensive metabolomic profiling to better understand its formation, disposition, and potential biological activities. Such studies could provide valuable insights into the pharmacokinetics and pharmacodynamics of gefitinib therapy, potentially improving treatment strategies for patients with EGFR-mutated cancers.

Predictive Biomarkers

Recent research has begun exploring gefitinib metabolism-related factors as potential predictive biomarkers for patient outcomes . Further investigation of Gefitinib N-Oxide levels in patient samples could potentially contribute to the development of more precise prognostic tools and personalized treatment approaches.

Structure-Activity Relationship Studies

Comparative structure-activity relationship studies between gefitinib and Gefitinib N-Oxide could enhance our understanding of how N-oxidation affects EGFR inhibitory activity. Such studies might reveal potential advantages or limitations of the N-oxide derivative, informing future drug development efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator